molecular formula C8H11N3 B13006230 2,6-Dimethylisonicotinimidamide

2,6-Dimethylisonicotinimidamide

Cat. No.: B13006230
M. Wt: 149.19 g/mol
InChI Key: GOZHVOBOLKYGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylisonicotinimidamide is a chemical compound with the molecular formula C8H12N3 It is a derivative of isonicotinamide, characterized by the presence of two methyl groups at the 2 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinimidamide typically involves the reaction of 2,6-dimethylisonicotinaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a condensation reaction where the aldehyde group reacts with an amine to form the imidamide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylisonicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

    Substitution: The methyl groups at the 2 and 6 positions can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,6-Dimethylisonicotinimidamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylisonicotinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dimethylisonicotinaldehyde: A precursor in the synthesis of 2,6-Dimethylisonicotinimidamide.

    2,6-Dimethylaniline: Another derivative with similar structural features but different chemical properties.

    Isonicotinamide: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other isonicotinamide derivatives and contributes to its specific applications and properties.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2,6-dimethylpyridine-4-carboximidamide

InChI

InChI=1S/C8H11N3/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4H,1-2H3,(H3,9,10)

InChI Key

GOZHVOBOLKYGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.